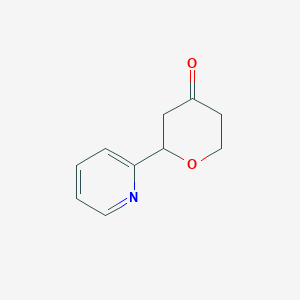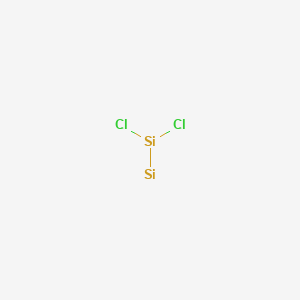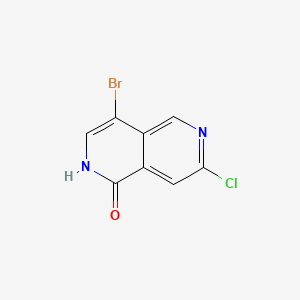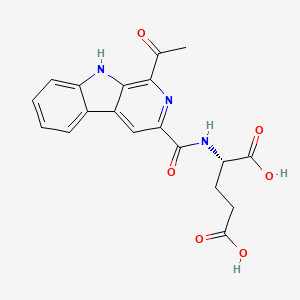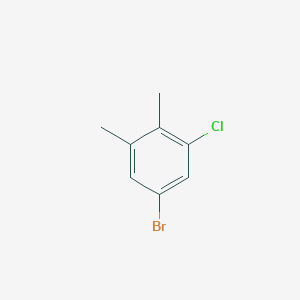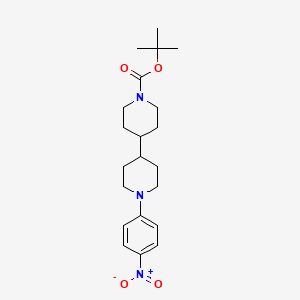![molecular formula C10H12N2O3 B13927363 methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate is an organic compound with the molecular formula C9H10N2O3 This compound is known for its unique structure, which includes a hydroxycarbamimidoyl group attached to a phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate typically involves the coupling of 4-cyanobenzoic acid derivatives with hydroxylamine hydrochloride, followed by esterification. One efficient method includes the following steps :
Coupling Reaction: 4-cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 4-(N-hydroxycarbamimidoyl)benzoic acid.
Esterification: The resulting 4-(N-hydroxycarbamimidoyl)benzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxycarbamimidoyl group can yield amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting blood coagulation disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including peptidomimetics.
Biological Studies: The compound’s ability to act as a nitric oxide donor makes it valuable in studying nitric oxide-related biological processes.
Mechanism of Action
The mechanism of action of methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate involves its transformation into active forms in vivo. The hydroxycarbamimidoyl group can be enzymatically converted to an amidine, which can then interact with molecular targets such as enzymes involved in blood coagulation . Additionally, its role as a nitric oxide donor involves the release of nitric oxide, which can modulate various physiological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(N-hydroxycarbamimidoyl)benzoate
- Methyl (2S)-2-[[[2-(N’-hydroxycarbamimidoyl)phenyl]carbonyl]amino]-4-methylpentanoate
Uniqueness
Methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate is unique due to its specific structural features, such as the combination of a hydroxycarbamimidoyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-[4-(N'-hydroxycarbamimidoyl)phenyl]acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-7-2-4-8(5-3-7)10(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12) |
InChI Key |
CVAUNSOPHQIMBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)

